N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide
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Overview
Description
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a 5-oxopyrrolidin-3-yl group, and a 4-ethoxybenzamide group. The presence of these groups suggests that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the benzodioxin ring and the pyrrolidinone ring could potentially lead to interesting conformations .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxin and pyrrolidinone rings could affect its solubility and stability .Scientific Research Applications
Biodistribution and Antitumor Activity
Research by Uglea et al. (2005) explored the antitumor activity of new polymers synthesized by conjugating compounds similar to N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide. These polymers showed potential in inhibiting tumor growth, attributed to the enhanced permeability and retention effect (Uglea et al., 2005).
Neuroleptic Potential
A study by de Paulis et al. (1986) on compounds structurally related to N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide indicated potential neuroleptic properties. They specifically synthesized a series of related compounds showing potent antidopamine activity in vivo and in vitro (de Paulis et al., 1986).
Cytotoxicity Against Cancer Cells
Hour et al. (2007) developed compounds related to the chemical , assessing their cytotoxicity against various cancer cell lines. These compounds, including a lead compound JJC-1, demonstrated significant cytotoxic effects, particularly against leukemia cells (Hour et al., 2007).
Antibacterial Applications
Straniero et al. (2023) investigated 2,6-difluorobenzamides, structurally akin to N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide, for their antibacterial properties. They developed a family of benzamides showing significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis (Straniero et al., 2023).
Serotonin-3 Receptor Antagonism
Harada et al. (1995) conducted studies on 4-amino-5-chloro-2-ethoxybenzamides, closely related to the compound , revealing their potent antagonistic activity on the serotonin-3 (5-HT3) receptor (Harada et al., 1995).
Antimicrobial and Antioxidant Activities
Yang et al. (2015) isolated new benzamides from Streptomyces, which showed potent antimicrobial and antioxidant activities. These activities are relevant considering the structural similarities with N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide (Yang et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-2-26-17-6-3-14(4-7-17)21(25)22-15-11-20(24)23(13-15)16-5-8-18-19(12-16)28-10-9-27-18/h3-8,12,15H,2,9-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTWLJGCUONMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide |
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